molecular formula C8H14ClN3O B13058470 1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine

1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine

Cat. No.: B13058470
M. Wt: 203.67 g/mol
InChI Key: RGOMHXBLKHRSHK-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a tert-butoxy group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The tert-butoxy group and chlorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a tert-butoxy group and a chlorine atom makes it a versatile intermediate in various synthetic and research applications .

Properties

Molecular Formula

C8H14ClN3O

Molecular Weight

203.67 g/mol

IUPAC Name

4-chloro-1-[(2-methylpropan-2-yl)oxymethyl]pyrazol-3-amine

InChI

InChI=1S/C8H14ClN3O/c1-8(2,3)13-5-12-4-6(9)7(10)11-12/h4H,5H2,1-3H3,(H2,10,11)

InChI Key

RGOMHXBLKHRSHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCN1C=C(C(=N1)N)Cl

Origin of Product

United States

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